Urea,1,3,4-thiadiazol-2-yl-(9ci)
Description
Significance of Nitrogen and Sulfur Heterocycles in Chemical Research
Nitrogen and sulfur-containing heterocyclic compounds are foundational to numerous areas of scientific inquiry. nih.gov These cyclic structures, where one or more carbon atoms are replaced by nitrogen and sulfur, exhibit distinct physicochemical properties compared to their carbocyclic counterparts due to the presence of heteroatoms with available lone pairs of electrons and differing electronegativity. nih.govopenmedicinalchemistryjournal.com This structural diversity leads to a wide range of biological activities and applications in pharmaceuticals, agrochemicals, and materials science. nih.govopenmedicinalchemistryjournal.com
Heterocycles are integral to the structure of many essential biological molecules, including DNA, RNA, vitamins, and hormones. ijsrtjournal.com In the realm of drug discovery, an analysis of FDA-approved drugs revealed that 59% of small-molecule drugs contain nitrogen heterocycles. msesupplies.com The incorporation of sulfur into these rings further expands their chemical space and potential for interaction with biological targets. nih.gov The stability of many sulfur-nitrogen heterocycles, coupled with their unique electronic properties, also makes them valuable in the development of materials like organic conductors and magnets. nih.govresearchgate.net
Role of Urea (B33335) Derivatives in Contemporary Molecular Design and Synthesis
The urea functional group has been a cornerstone of organic and medicinal chemistry since Friedrich Wöhler's synthesis of urea in 1828, a landmark event that marked the dawn of modern organic chemistry. nih.govresearchgate.net Urea derivatives are widely utilized in drug design due to the ability of the urea moiety to form multiple, stable hydrogen bonds with biological targets such as proteins and receptors. nih.govresearchgate.net This hydrogen-bonding capability is crucial for molecular recognition and is often exploited to enhance the potency and selectivity of drug candidates. nih.govresearchgate.net
The planarity of the urea group also provides a rigid scaffold that aids in the rational design of molecules with specific three-dimensional structures. researchgate.net Beyond medicinal chemistry, urea derivatives are instrumental in the development of supramolecular structures like capsules, polymers, and gels, as well as in the field of organocatalysis. researchgate.net While traditional syntheses of ureas often involve hazardous reagents like phosgene (B1210022) and isocyanates, modern methodologies are continually being developed to provide safer and more environmentally friendly synthetic routes. nih.gov
Overview of 1,3,4-Thiadiazole (B1197879) Scaffolds in Advanced Chemical Systems
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov The 1,3,4-thiadiazole ring is electron-deficient and generally stable to acidic conditions, which contributes to its favorable pharmacokinetic properties. mdpi.com
The versatility of the 1,3,4-thiadiazole scaffold is demonstrated by its incorporation into a wide array of compounds with diverse pharmacological activities. mdpi.comrmit.edu.vnnih.gov The 2- and 5-positions of the ring are susceptible to nucleophilic substitution, providing a convenient handle for chemical modification and the synthesis of extensive compound libraries. mdpi.com Furthermore, the 1,3,4-thiadiazole moiety can act as a bioisostere for other cyclic systems, allowing for the fine-tuning of a molecule's biological and physical properties. mdpi.com
Research Rationale for Investigating Urea, 1,3,4-thiadiazol-2-yl-(9ci)
The investigation of Urea, 1,3,4-thiadiazol-2-yl- (9ci) and its derivatives is driven by the synergistic potential of combining the urea and 1,3,4-thiadiazole functionalities. The hybridization of these two pharmacologically significant motifs offers a promising strategy for the development of novel molecular entities with unique biological activities. nih.gov
Research into this class of compounds has explored their potential as inhibitors of various enzymes. For instance, a study on 1,3,4-thiadiazol-2-yl urea derivatives revealed their potential as acetylcholinesterase (AChE) inhibitors, with some compounds showing activity comparable to the standard drug galanthamine. nih.govelsevierpure.com Other research has focused on the synthesis of new 1,3,4-thiadiazole derivatives and their evaluation for activities such as urease inhibition and antioxidant effects. nih.gov The herbicidal activity of certain 1,3,4-thiadiazole urea derivatives has also been a subject of investigation. researchgate.net The core rationale is that the combination of the hydrogen-bonding capacity of the urea group and the favorable biological and physicochemical properties of the 1,3,4-thiadiazole ring can lead to compounds with enhanced target affinity and efficacy.
Interactive Data Table: Properties of Related Compounds
Below is a table summarizing some key properties of related compounds, illustrating the chemical space around Urea, 1,3,4-thiadiazol-2-yl-(9ci).
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Urea, 1,3,4-thiadiazol-2-yl- (9ci) | C3H4N4OS | 144.15 | 16279-22-4 |
| 1,3-Thiazol-2-ylthiourea | C4H5N3S2 | 159.2 | 19958-82-8 nih.gov |
| 1-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-3-(pyridine-3-yl)urea | C15H13N5O2S | 327.36 | Not Available nih.gov |
| 1,1-Dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea | C9H16N4OS | 228.31 | Not Available researchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
16279-22-4 |
|---|---|
Molecular Formula |
C3H4N4OS |
Molecular Weight |
144.16 g/mol |
IUPAC Name |
1,3,4-thiadiazol-2-ylurea |
InChI |
InChI=1S/C3H4N4OS/c4-2(8)6-3-7-5-1-9-3/h1H,(H3,4,6,7,8) |
InChI Key |
CMQJDYXIZIONAP-UHFFFAOYSA-N |
SMILES |
C1=NN=C(S1)NC(=O)N |
Canonical SMILES |
C1=NN=C(S1)NC(=O)N |
Synonyms |
Urea, 1,3,4-thiadiazol-2-yl- (9CI) |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization Techniques for Urea,1,3,4 Thiadiazol 2 Yl 9ci
Spectroscopic Methodologies for Confirming Molecular Structure
Spectroscopic techniques are fundamental in elucidating the structure of novel chemical entities. By probing the interactions of molecules with electromagnetic radiation, these methods offer detailed insights into the electronic and vibrational states of chemical bonds, as well as the local environment of individual atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton frameworks of a molecule. In the context of 1,3,4-thiadiazole (B1197879) derivatives, ¹H and ¹³C NMR provide key data for structural confirmation.
For derivatives of 1,3,4-thiadiazole, the proton attached to the nitrogen of the urea (B33335) moiety (N-H) typically resonates as a singlet in the downfield region of the ¹H NMR spectrum, often between δ 9.94 and 10.47 ppm, indicating its acidic nature. Aromatic protons on substituted rings will appear in their characteristic regions, generally between δ 7.00 and 8.43 ppm. nih.gov In the case of N-acetylated 1,3,4-thiadiazole derivatives, the amide proton signal is highly deshielded and can appear at δ 12.32 ppm, while the methyl protons of the acetyl group give a singlet at around δ 2.18 ppm. nih.gov
The ¹³C NMR spectrum of 1,3,4-thiadiazole derivatives shows two characteristic signals for the carbon atoms of the thiadiazole ring, typically in the range of δ 158.4 to 164.2 ppm. nih.gov For the parent urea molecule, the carbonyl carbon (C=O) has a chemical shift of approximately 161.2 ppm in DMSO-d6. chemicalbook.com For substituted 1,3,4-thiadiazol-2-amine derivatives, the carbon of the thiadiazole ring attached to the amino group (C-2) resonates around δ 168.5 ppm, while the other ring carbon (C-5) appears near δ 156.5 ppm. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Spectral Data for 1,3,4-Thiadiazole Derivatives
| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| ¹H | Aromatic-NH | 9.94 - 10.47 | Singlet | nih.gov |
| ¹H | Aromatic CH | 7.00 - 8.43 | Multiplet | nih.gov |
| ¹H | Amide NH (acetylated) | 12.32 | Singlet | nih.gov |
| ¹H | Acetyl CH₃ | 2.18 | Singlet | nih.gov |
| ¹³C | Thiadiazole C2/C5 | 158.4 - 164.2 | - | nih.gov |
| ¹³C | Urea C=O | ~161.2 | - | chemicalbook.com |
| ¹³C | Thiadiazole C-2 (amine) | ~168.5 | - | mdpi.com |
| ¹³C | Thiadiazole C-5 | ~156.5 | - | mdpi.com |
Note: The exact chemical shifts for Urea,1,3,4-thiadiazol-2-yl-(9ci) may vary depending on the solvent and concentration.
Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
In the IR spectrum of urea-containing compounds, the carbonyl (C=O) stretching vibration is a prominent feature, typically appearing in the range of 1633-1680 cm⁻¹. nih.govmdpi.com The N-H stretching vibrations of the urea and amine groups are observed as sharp bands in the region of 3200-3400 cm⁻¹. nih.gov For 1,3,4-thiadiazole derivatives, the C=N stretching vibration of the heterocyclic ring is found around 1639-1649 cm⁻¹. chemmethod.com The C-S-C stretching of the thiadiazole ring can be observed at lower wavenumbers, typically below 660 cm⁻¹. nih.gov
Table 2: Key Infrared Absorption Frequencies for Urea,1,3,4-thiadiazol-2-yl-(9ci) and Related Structures
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| N-H (Urea/Amine) | Stretching | 3200 - 3400 | nih.gov |
| C=O (Urea) | Stretching | 1633 - 1680 | nih.govmdpi.com |
| C=N (Thiadiazole) | Stretching | 1639 - 1649 | chemmethod.com |
| C-S-C (Thiadiazole) | Stretching | < 660 | nih.gov |
Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and providing information about its structure through the analysis of its fragmentation patterns. For Urea,1,3,4-thiadiazol-2-yl-(9ci), the molecular weight is 144.16 g/mol . The mass spectrum of related 1,3,4-thiadiazole-urea herbicides shows characteristic fragmentation patterns, including the loss of a methyl isocyanate cation (m/z 57) or a methylaminocarbonyl cation (m/z 58). lookchem.com The fragmentation of the thiadiazole ring can also provide valuable structural information.
X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Architecture
For instance, the crystal structure of a photoproduct of a 1,3,4-thiadiazole-urea herbicide has been reported, revealing the spatial arrangement of the urea and thiadiazole moieties. lookchem.com In other 1,3,4-thiadiazole derivatives, the thiadiazole ring is typically planar. nih.gov The bond lengths and angles within the thiadiazole ring are consistent with its aromatic character. semanticscholar.org Hydrogen bonding interactions, particularly involving the urea N-H protons and the nitrogen atoms of the thiadiazole ring, are expected to play a significant role in the crystal packing.
Elemental Analysis Techniques for Stoichiometric Composition Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is crucial for verifying the empirical and molecular formula. For a synthesized sample of a 1,3,4-thiadiazole derivative, the experimentally determined percentages of C, H, N, and S were in close agreement with the calculated values, confirming the proposed molecular formula. nih.govmdpi.com
Computational Chemistry and Theoretical Investigations of Urea,1,3,4 Thiadiazol 2 Yl 9ci
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations serve as a powerful tool to elucidate the intrinsic properties of molecules. For Urea (B33335),1,3,4-thiadiazol-2-yl- derivatives, these methods unravel the electronic landscape, predicting reactivity and spectroscopic behavior.
Density Functional Theory (DFT) is a widely employed computational method to study the electronic structure of 1,3,4-thiadiazole-containing compounds. nih.gov By calculating the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can predict the molecule's reactivity. The HOMO energy is associated with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap (ΔE) between HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov
Studies on various 1,3,4-thiadiazole (B1197879) derivatives have shown that the introduction of different substituent groups significantly influences the FMO energies and the resulting energy gap. nih.govbohrium.com For instance, electronegative substituents have been observed to lower the HOMO-LUMO energy gap. nih.gov
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution across the molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. nih.govuowasit.edu.iq For Urea,1,3,4-thiadiazol-2-yl- derivatives, MEP maps typically reveal negative potential around the nitrogen and sulfur atoms of the thiadiazole ring and the oxygen atom of the urea moiety, indicating these are sites prone to electrophilic attack. The hydrogen atoms of the urea's amino groups generally show a positive potential, marking them as sites for nucleophilic interaction. nih.gov
| Parameter | Description | Typical Calculated Values (a.u.) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.2 to -0.3 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.05 to -0.15 |
| ΔE (LUMO-HOMO) | Energy Gap | 0.1 to 0.2 |
| Dipole Moment | Measure of molecular polarity | 3 to 8 Debye |
Note: The values presented are representative and can vary significantly based on the specific substituents on the Urea,1,3,4-thiadiazol-2-yl- core and the computational methods (basis set and functional) employed.
The Urea,1,3,4-thiadiazol-2-yl- scaffold, which contains the 2-amino-1,3,4-thiadiazole (B1665364) core, can exist in different tautomeric forms, primarily the amino and imino forms. researchgate.netresearchgate.net The relative stability of these tautomers is critical as it can dictate the molecule's biological activity and interaction patterns.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), alongside DFT, are used to model these tautomeric equilibria. cyberleninka.ru Calculations for 2-amino-1,3,4-thiadiazole and its derivatives consistently show that the amino tautomer is more stable than the imino form. researchgate.net For example, RHF/ab initio calculations have shown a significant energy barrier between the amine and the amidine forms, indicating the prevalence of the amine structure under normal conditions. researchgate.net These studies provide the relative energies of the different tautomers, helping to understand which form is likely to be present in a biological system.
Conformational analysis using these methods also helps to identify the most stable three-dimensional arrangement of the molecule by calculating the energies of different rotational isomers (conformers).
| Tautomer/Conformer | Computational Method | Relative Energy (kcal/mol) | Finding |
| Amine Form (1a) | RHF/ab initio | 0.00 | Most stable tautomer researchgate.net |
| Amidine Form (1c) | RHF/ab initio | +68.82 | Significantly less stable researchgate.net |
| Protonated Methyliminothiadiazole | DFT/MP2 | N/A | Deprotonation-tautomerism pathway is most favorable for transformation cyberleninka.ru |
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational flexibility and interactions with the surrounding environment, such as a solvent. researchgate.netnih.gov For Urea,1,3,4-thiadiazol-2-yl- derivatives, MD simulations are used to explore the conformational landscape by modeling the molecule's movements, vibrations, and rotations.
These simulations can reveal how the molecule behaves in an aqueous solution, which is crucial for predicting its properties in a physiological context. By analyzing the trajectory of the simulation, researchers can identify the most populated conformational states and the transitions between them. The simulations also detail the interactions between the solute (the thiadiazole derivative) and solvent molecules, highlighting the formation and dynamics of hydrogen bonds. mdpi.com Studies on related urea compounds have used MD to illustrate short-range solute-solvent intermolecular interactions through radial distribution functions and solvent coordination numbers. mdpi.com
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of a ligand's activity.
For Urea,1,3,4-thiadiazol-2-yl- derivatives, which have shown a wide range of biological activities, several hypothetical protein targets have been investigated. The choice of target is based on the known pharmacology of this class of compounds. Some of the key targets include:
Urease: Due to the structural similarity of the urea moiety to the natural substrate of urease, these compounds are often studied as potential urease inhibitors for treating infections by urease-positive bacteria like Helicobacter pylori. bohrium.comnih.gov
Acetylcholinesterase (AChE): Some derivatives have been evaluated as inhibitors of AChE, an enzyme relevant to Alzheimer's disease. nih.govelsevierpure.com
Tubulin: The 1,3,4-thiadiazole scaffold is present in some anticancer agents that act by inhibiting tubulin polymerization. nih.govnih.gov
Fatty Acid Amide Hydrolase (FAAH): Thiadiazole piperazine (B1678402) urea derivatives have been designed as potential inhibitors of FAAH. nih.gov
The preparation of the target binding site involves obtaining the 3D structure of the protein, usually from a repository like the Protein Data Bank (PDB). The structure is then prepared by removing water molecules, adding hydrogen atoms, and defining the binding pocket or active site where the ligand is expected to interact.
Once the docking simulation is complete, the results are analyzed to understand how the ligand binds to the target. This involves examining the predicted binding pose of the ligand within the active site and identifying the specific intermolecular interactions that stabilize the complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govbohrium.com
The docking software calculates a scoring function, often expressed as a binding energy (e.g., in kcal/mol), which estimates the binding affinity between the ligand and the protein. uowasit.edu.iq A lower (more negative) binding energy generally indicates a more stable complex and potentially a more potent inhibitor. Docking studies of thiadiazole urea derivatives have successfully predicted binding modes that correlate with experimental inhibitory activities, reinforcing the utility of this approach in rational drug design. bohrium.comnih.gov
| Compound Type | Target Protein | Key Interactions Observed in Docking | Predicted Binding Affinity (kcal/mol) |
| Thiadiazole-acetamide derivative | Urease | Hydrogen bonds with active site residues; Chelation with Ni2+ ions bohrium.com | -6.0 to -8.5 |
| Thiadiazol-2-amide derivative | Tubulin | Hydrogen bonds with SerA178; Sulfur bond with AsnB249 nih.govnih.gov | -10.0 to -14.0 |
| Thiadiazole piperazine urea derivative | FAAH | Interactions with key amino acid residues in the active site nih.gov | Not specified, but correlated with IC50 |
| Imidazo[2,1-b]-1,3,4-thiadiazole derivative | HIV-1 Protease | Hydrogen bonds; High affinity shown by specific derivatives researchgate.net | Dock scores from -89 to -117 |
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies
QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of Urea,1,3,4-thiadiazol-2-yl-, QSAR studies have been instrumental in identifying the key molecular properties that influence their therapeutic effects, such as anticancer and enzyme inhibitory activities. mdpi.comnih.gov
The development of a robust QSAR model involves two critical stages: the derivation of relevant molecular descriptors and the application of statistical methods to correlate these descriptors with the observed biological activity. researchgate.net
The foundation of any QSAR model lies in the selection and calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For Urea,1,3,4-thiadiazol-2-yl- derivatives, a wide array of descriptors have been employed to capture the nuances of their chemical makeup. researchgate.netnih.gov These can be broadly categorized as follows:
Physicochemical Descriptors: These describe the physical and chemical properties of the molecule. A key descriptor in this category is the partition coefficient (logP), which quantifies the lipophilicity of the compound. nih.gov Studies have shown that lipophilicity can influence the binding affinity of thiadiazole derivatives to their biological targets. nih.gov Molecular weight (MW) is another fundamental physicochemical descriptor.
Topological Descriptors: These are numerical representations of the molecular topology, including the size, shape, and degree of branching within the molecule. nih.gov They provide information about the connectivity of atoms in the molecule.
Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, such as the distribution of charges and the energies of molecular orbitals. researchgate.net For instance, Wang-Ford charges, derived from the molecular electrostatic potential surface, have been used to model the binding affinity of thiadiazole derivatives. nih.gov The polarizability of the molecule is another important electronic descriptor that has been found to impact the inhibitory activity of some derivatives. researchgate.net
Quantum Chemical Descriptors: These are calculated using quantum mechanics methods, such as Density Functional Theory (DFT), and provide a more detailed description of the electronic structure. mdpi.com Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity.
The following table provides examples of molecular descriptors used in QSAR studies of 1,3,4-thiadiazole derivatives.
| Descriptor Category | Specific Descriptor | Description | Reference |
| Physicochemical | logP (Partition Coefficient) | Measures the lipophilicity of the compound. | nih.gov |
| Topological | Molecular Connectivity Indices | Describe the branching and connectivity of the molecule. | nih.gov |
| Electronic | Wang-Ford Charges | Atomic charges calculated from the molecular electrostatic potential. | nih.gov |
| Electronic | Polarizability | The ease with which the electron cloud of the molecule can be distorted. | researchgate.net |
| Quantum Chemical | HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | mdpi.com |
Once a set of molecular descriptors has been calculated, various statistical methods are employed to build the QSAR model. The goal is to find a statistically significant correlation between the descriptors and the biological activity of the compounds.
Multiple Linear Regression (MLR): This is a commonly used method that attempts to model the relationship between two or more explanatory variables (descriptors) and a response variable (biological activity) by fitting a linear equation to the observed data. nih.gov Stepwise MLR is often used to select the most relevant descriptors for the model. researchgate.netnih.gov
Partial Least Squares (PLS): PLS is a statistical method that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. nih.gov It reduces the dimensionality of the data by creating a set of orthogonal latent variables.
Machine Learning Approaches: In recent years, more advanced machine learning techniques have been applied to QSAR modeling. These include:
Support Vector Machines (SVM): SVM is a powerful classification and regression technique that can handle complex and non-linear relationships between descriptors and activity. nih.gov
Genetic Function Approximation (GFA): GFA is an evolutionary algorithm that can be used to select the optimal set of descriptors and build a predictive QSAR model. nih.gov
The performance of a QSAR model is evaluated using various statistical parameters. A good model should have a high correlation coefficient (R²), a low standard error of estimation, and good predictive power, which is often assessed using a separate test set of compounds or through cross-validation techniques. researchgate.net
The table below summarizes some of the statistical modeling approaches used in QSAR studies of thiadiazole derivatives.
| Statistical Method | Description | Application Example | Reference |
| Multiple Linear Regression (MLR) | Fits a linear equation to correlate descriptors with biological activity. | Used to model the carbonic anhydrase IX inhibitory activity of 1,3,4-thiadiazole-2-thione derivatives. | researchgate.netnih.gov |
| Partial Least Squares (PLS) | A dimensionality reduction technique suitable for a large number of correlated descriptors. | Compared with MLR and SVM for modeling B-RAF inhibitors with a diaryl urea structure. | nih.gov |
| Support Vector Machines (SVM) | A machine learning method for classification and regression, capable of handling non-linear data. | Used for the analysis of diaryl urea derivatives as B-RAF inhibitors. | nih.gov |
| Genetic Function Approximation (GFA) | An evolutionary algorithm for descriptor selection and model building. | Applied to model the binding affinity of thiazole (B1198619) and thiadiazole derivatives to the human adenosine (B11128) A3 receptor. | nih.gov |
Structure Activity Relationship Sar Studies and Rational Molecular Modification of Urea,1,3,4 Thiadiazol 2 Yl 9ci
Design Principles for Synthesizing Analogues of Urea (B33335),1,3,4-thiadiazol-2-yl-(9ci)
The synthesis of analogues of Urea,1,3,4-thiadiazol-2-yl-(9ci) is typically guided by the principle of molecular hybridization, where the 1,3,4-thiadiazole (B1197879) core is combined with a urea or thiourea (B124793) moiety. This approach aims to create novel molecular skeletons with enhanced biological activities. nih.gov A common synthetic route involves the cyclodehydration of aromatic carboxylic acids with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorus oxychloride to form the 2-amino-1,3,4-thiadiazole (B1665364) intermediate. mdpi.com This intermediate can then be reacted with various isocyanates or their precursors to introduce the urea linkage.
Another key design principle is the strategic introduction of diverse substituents at various positions of the scaffold to explore the chemical space and optimize biological activity. Researchers often synthesize a series of derivatives with systematic variations in the substituents on both the thiadiazole ring and the terminal part of the urea moiety to build a comprehensive SAR profile. nih.govmdpi.com For instance, the synthesis of a series of 1,3,4-thiadiazole derivatives containing an azo group was achieved by reacting 1,3,4-thiadiazole derivatives with sodium nitrate (B79036) and hydrochloric acid to form a diazonium salt, which then reacted with 4-dimethylaminobenzaldehyde. chemmethod.com
The following table outlines the general synthetic strategies employed:
| Starting Materials | Key Reaction | Intermediate/Final Product | Reference |
| Aromatic carboxylic acids, Thiosemicarbazide | Cyclodehydration | 2-amino-1,3,4-thiadiazole | mdpi.com |
| 2-amino-1,3,4-thiadiazole, Isocyanates | Addition | N-(1,3,4-thiadiazol-2-yl)urea derivatives | nih.gov |
| Phenylthiosemicarbazide, Methoxy (B1213986) cinnamic acid | Reaction in presence of phosphorus oxychloride | 1,3,4-Thiadiazole molecules | nih.gov |
| Acid hydrazide derivatives, Ammonium thiocyanate | Reaction followed by cyclization with sulfuric acid | 1,3,4-thiadiazole derivatives | chemmethod.com |
Impact of Substituent Variations on the Thiadiazole Ring System
The nature and position of substituents on the 1,3,4-thiadiazole ring play a crucial role in determining the biological activity of the resulting urea derivatives. The 2- and 5-positions of the 1,3,4-thiadiazole ring are the primary sites for substitution. researchgate.net
Studies have shown that the type of substituent at the 5-position of the thiadiazole ring can significantly influence the compound's potency. For example, in a series of acetylcholinesterase (AChE) inhibitors, compounds with an electron-donating group (like a methoxy group) on the phenyl ring at the 5-position of the thiadiazole showed enhanced activity. nih.gov Specifically, a compound with a 4-methoxyphenyl (B3050149) group at this position exhibited strong AChE inhibition. nih.gov In another study on diuretic agents, 5-methyl-substituted derivatives of 1,3,4-thiadiazoles demonstrated significant diuretic activity compared to 5-amino-substituted derivatives. scispace.commdpi.com
The following table summarizes the observed impact of different substituents at the 5-position of the thiadiazole ring on biological activity:
| 5-Position Substituent | Observed Biological Activity | Reference |
| 4-Methoxyphenyl | Potent Acetylcholinesterase (AChE) inhibition | nih.gov |
| Methyl | Significant diuretic activity | scispace.commdpi.com |
| Amino | Lower diuretic activity compared to methyl | scispace.commdpi.com |
| Phenyl | Antitumor activity | mdpi.com |
| 4-(trifluoromethyl)phenyl)amino | Inhibition of Abl protein kinase | mdpi.com |
Influence of Modifications to the Urea Moiety on Molecular Recognition
Modifications to the urea moiety, particularly the terminal substituent, have a profound impact on molecular recognition and biological activity. The urea linker itself is important for establishing hydrogen bonding interactions with target proteins. nih.gov
In the context of AChE inhibitors, the nature of the substituent on the terminal nitrogen of the urea was found to be critical. A pyridine-3-yl group at this position resulted in a highly potent compound. nih.gov For anticancer agents, a variety of substituents on the urea moiety have been explored. For instance, in a series of benzothiazole-containing ureas, attaching 2-(N,N-disubstituted amino)-N-ethylureas led to compounds with enhanced antiproliferative activity against several cancer cell lines. mdpi.com Conversely, methyl urea and cyclopropyl (B3062369) urea derivatives showed a decrease in activity. mdpi.com
The table below illustrates the effect of different terminal urea substituents on biological activity:
| Terminal Urea Substituent | Observed Biological Activity | Reference |
| Pyridin-3-yl | Potent Acetylcholinesterase (AChE) inhibition | nih.gov |
| 2-(N,N-disubstituted amino)-N-ethyl | Enhanced antiproliferative activity | mdpi.com |
| Methyl | Decreased antiproliferative activity | mdpi.com |
| Cyclopropyl | Decreased antiproliferative activity | mdpi.com |
| (3'-nitrophenyl)carbamoyl | Significant antimetastatic activity | acs.org |
Stereochemical Considerations in SAR Exploration of Chiral Analogues
While much of the research on Urea,1,3,4-thiadiazol-2-yl-(9ci) derivatives has focused on achiral molecules, stereochemistry can play a significant role in the biological activity of chiral analogues. The introduction of a chiral center can lead to enantiomers with different potencies and selectivities, as they can interact differently with the chiral environment of biological macromolecules like enzymes and receptors.
Although specific studies focusing solely on the stereochemistry of chiral Urea,1,3,4-thiadiazol-2-yl-(9ci) analogues are not extensively detailed in the provided search results, the general principles of medicinal chemistry suggest that this is an important area for SAR exploration. For other classes of biologically active compounds, such as thiourea derivatives with anti-HIV activity, the stereochemistry has been shown to be a critical determinant of efficacy. mdpi.com Future research on chiral analogues of Urea,1,3,4-thiadiazol-2-yl-(9ci) would likely involve the synthesis and biological evaluation of individual enantiomers to elucidate the stereochemical requirements for optimal activity.
Bioisosteric Replacements within the Urea,1,3,4-thiadiazol-2-yl-(9ci) Scaffold
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.gov Within the Urea,1,3,4-thiadiazol-2-yl-(9ci) scaffold, both the urea moiety and the thiadiazole ring can be subjected to bioisosteric replacement.
The thiadiazole ring itself is considered a bioisostere of the thiazole (B1198619) and oxadiazole rings. nih.govnih.gov The 1,3,4-thiadiazole moiety has been reported to act as a bio-isosteric substitute for the thiazole moiety. nih.gov
The urea linker can also be replaced by other groups. For example, thiourea is a common bioisostere of urea. nih.gov Other potential replacements for the urea moiety include cyanoguanidine and 2-amino-1,3,4-oxadiazole, which have been successfully employed in other drug discovery programs to improve properties like oral bioavailability. nih.gov The 2-aminopyrimidin-4(1H)-one ring has also been used as a urea bioisostere. nih.gov
The following table presents some potential bioisosteric replacements for the core components of the Urea,1,3,4-thiadiazol-2-yl-(9ci) scaffold:
| Original Moiety | Bioisosteric Replacement | Potential Advantage | Reference |
| 1,3,4-Thiadiazole | 1,3,4-Oxadiazole (B1194373) | Altered electronic properties and solubility | nih.gov |
| 1,3,4-Thiadiazole | Thiazole | Similar spatial arrangement | nih.gov |
| Urea | Thiourea | Modified hydrogen bonding and lipophilicity | nih.gov |
| Urea | Cyanoguanidine | Improved permeability | nih.gov |
| Urea | 2-amino-1,3,4-oxadiazole | Improved oral bioavailability | nih.gov |
| Urea | 2-aminopyrimidin-4(1H)-one | Improved permeability and stability | nih.gov |
Mechanistic Investigations of Biological Interactions of Urea,1,3,4 Thiadiazol 2 Yl 9ci in Vitro and in Silico Focus
Enzyme Inhibition and Activation Mechanism Studies
Urea (B33335),1,3,4-thiadiazol-2-yl- derivatives have been extensively studied as inhibitors of various enzymes critical to disease pathogenesis. Mechanistic studies, combining kinetic analysis and computational modeling, have provided detailed insights into their modes of action.
Kinetic studies are fundamental to understanding the potency and mechanism of enzyme inhibitors. For Urea,1,3,4-thiadiazol-2-yl- derivatives, these analyses have revealed potent inhibitory activities against several key enzymes.
For instance, a series of nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govelsevierpure.comthiadiazole derivatives, which are structurally related to the core scaffold, have demonstrated outstanding inhibition of urease, a nickel-containing enzyme that is a virulence factor in several pathogenic microorganisms. nih.gov These compounds exhibited IC₅₀ values ranging from 0.87 to 8.32 µM, significantly more potent than the standard inhibitor, thiourea (B124793) (IC₅₀ = 22.54 µM). nih.gov Kinetic analysis of the most potent compound in this series identified it as a competitive inhibitor, with a Ki of 1.37 µM, indicating that it competes with the natural substrate (urea) for binding to the enzyme's active site. nih.gov
In another therapeutic area, 1,3,4-thiadiazol-2-yl urea derivatives were synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govelsevierpure.com Several of these compounds showed significant AChE inhibition, with compound 6b (1-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-3-(pyridine-3-yl)urea) exhibiting an IC₅₀ value of 1.17 µM, comparable to the approved drug galanthamine. nih.govelsevierpure.com
Furthermore, thiadiazole-thiazolidinone hybrids have been developed as dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), enzymes central to the inflammatory cascade. nih.gov The most promising compound from this series, 6l , inhibited the COX-2 enzyme with an IC₅₀ of 70 nM and a high selectivity index (SI=220), while also inhibiting 15-LOX with an IC₅₀ of 11 µM. nih.gov These kinetic data highlight the potential of this scaffold to generate highly potent and selective enzyme inhibitors.
| Compound Class | Target Enzyme | Key Compound | Inhibition Value (IC₅₀/Ki) | Inhibition Type | Reference |
|---|---|---|---|---|---|
| nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govelsevierpure.comthiadiazole | Urease | Compound 6a | Ki = 1.37 µM | Competitive | nih.gov |
| 1,3,4-thiadiazol-2-yl urea | Acetylcholinesterase (AChE) | Compound 6b | IC₅₀ = 1.17 µM | Not specified | nih.govelsevierpure.com |
| Thiadiazole-Thiazolidinone Hybrid | COX-2 | Compound 6l | IC₅₀ = 70 nM | Not specified | nih.gov |
| Thiadiazole-Thiazolidinone Hybrid | 15-LOX | Compound 6l | IC₅₀ = 11 µM | Not specified | nih.gov |
| N-(5-Nitrothiazol-2-yl)-acetamide derivative | Abl protein kinase | Compound 2 | IC₅₀ = 7.4 µM | Not specified | nih.gov |
While site-directed mutagenesis remains a gold-standard technique for confirming the role of specific amino acid residues in ligand binding, much of the current understanding for Urea,1,3,4-thiadiazol-2-yl- derivatives comes from in silico molecular docking studies. These computational models predict the binding poses and key interactions within the enzyme's active site, guiding further optimization.
Molecular dynamics simulations of the potent urease inhibitor, compound 6a , showed that its nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govelsevierpure.comthiadiazole moiety has significant interactions with essential residues in the urease active site and coordinates with the bi-nickel metal center, effectively occupying the active site. nih.gov Similarly, in silico studies of a quinazoline-thiadiazole derivative suggested that the thiadiazole ring interacts effectively with the urease binding site. nih.gov
For a series of bis- nih.govnih.govelsevierpure.comthiadiazolimines designed as potential inhibitors for the SARS-CoV-2 main protease (Mpro), docking studies identified key interactions. nih.gov The highest contributing residues in the binding of these compounds were Gln189, Glu166, Asn142, Gly143, Ser144, and Cys145, highlighting the specific pockets and residues that the thiadiazole derivatives engage. nih.gov
In the context of cancer therapy, a molecular modeling simulation of a Bcr-Abl kinase inhibitor, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide , revealed the critical role of the nitrothiazole moiety. nih.gov This group acts as an anchor, forming hydrogen bonds and hydrophobic interactions with key amino acid residues within the kinase domain, which explains its inhibitory activity. nih.gov
| Compound Class | Target Enzyme | Key Interacting Residues | Predicted Binding Interactions | Reference |
|---|---|---|---|---|
| nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govelsevierpure.comthiadiazole | Urease | Active site and mobile flap residues | Coordination with the bi-nickel complex | nih.gov |
| bis- nih.govnih.govelsevierpure.comthiadiazolimines | SARS-CoV-2 Mpro | Gln189, Glu166, Asn142, Gly143, Ser144, Cys145 | Hydrogen bonds and hydrophobic contacts | nih.gov |
| N-(5-Nitrothiazol-2-yl)-acetamide derivative | Bcr-Abl Kinase | Not specified | Anchoring role of the nitrothiazole moiety via H-bonds and hydrophobic interactions | nih.gov |
| Thiadiazole-Thiazolidinone Hybrid | COX-2 | Not specified | Conferred binding within the active site | nih.gov |
Receptor Binding Profile Analysis and Modulatory Effects
Beyond enzyme inhibition, the interaction of Urea,1,3,4-thiadiazol-2-yl- derivatives with cellular receptors is a key area of investigation. These studies aim to characterize the binding affinity, specificity, and functional consequences of ligand-receptor engagement.
The specificity of a ligand for its target is crucial for therapeutic efficacy and minimizing off-target effects. Research on thiadiazole derivatives has focused on achieving selectivity for specific enzyme isoforms or receptor subtypes. For example, a series of thiadiazole derivatives was designed as selective inhibitors of the c-Jun N-terminal kinases (JNKs), which are members of the mitogen-activated protein kinase (MAPK) family. nih.gov Peptides derived from the JNK-interacting protein-1 (JIP-1) can inhibit JNK activity with noteworthy selectivity over the closely related Erk and p38 MAPKs. nih.gov Small molecule thiadiazole derivatives were developed to mimic this interaction, thereby targeting the JIP/substrate docking site with high specificity. nih.gov
The ability of the 1,3,4-thiadiazole (B1197879) ring system to cross cellular membranes and interact strongly with biological targets like proteins and DNA contributes to its pharmacological profile. mdpi.comnih.gov The specificity of these interactions is often dictated by the substituents attached to the thiadiazole core. mdpi.com For example, introducing an aromatic ring at the 5-position of the 2-amino-1,3,4-thiadiazole (B1665364) core generally enhances anticancer effects, with the nature and position of substituents on this ring further refining the activity and target specificity. mdpi.com
Drugs can interact with their targets at two principal types of sites: orthosteric and allosteric. nih.gov Orthosteric ligands bind to the primary, active site of a protein, directly competing with the endogenous substrate or ligand. nih.govresearchgate.net In contrast, allosteric modulators bind to a distinct, topographically separate site, inducing a conformational change that alters the activity of the active site without direct competition. researchgate.netfrontiersin.orgnih.gov
Most of the enzyme inhibitors based on the Urea,1,3,4-thiadiazol-2-yl- scaffold, such as the competitive urease inhibitors, function through an orthosteric mechanism. nih.govresearchgate.net They physically occupy the active site, preventing the substrate from binding.
However, a notable example of allosteric modulation involves the aforementioned JNK inhibitors. nih.gov These thiadiazole derivatives were specifically designed to be substrate-competitive inhibitors that target the JIP-1 docking site, which is an allosteric site relative to the ATP-binding (orthosteric) pocket of the kinase. nih.gov By binding to this docking site, they prevent the association of JNK with its protein substrates, a distinct mechanism from typical kinase inhibitors that compete with ATP. This allosteric approach can offer greater selectivity, as allosteric sites are generally less conserved across protein families than the highly conserved orthosteric active sites. nih.gov
Molecular Pathway Perturbation Analyses in Model Systems
The interaction of Urea,1,3,4-thiadiazol-2-yl- derivatives with their molecular targets can perturb entire signaling pathways, leading to broader cellular effects. In vitro studies using model systems, such as cancer cell lines, are instrumental in mapping these downstream consequences.
The inhibition of protein kinases by thiadiazole derivatives provides a clear example of pathway perturbation. The Bcr-Abl oncoprotein is a tyrosine kinase that is constitutively active in chronic myelogenous leukemia (CML), driving cell proliferation and survival. nih.gov A synthesized N-(5-nitrothiazol-2-yl)-thiadiazole derivative was shown to inhibit the Abl protein kinase and selectively target Bcr-Abl positive K562 leukemia cells, demonstrating its ability to interfere with this critical cancer-driving pathway. nih.gov
Similarly, the JNK signaling pathway is involved in cellular responses to stress, inflammation, and apoptosis. nih.gov By inhibiting JNK, the allosteric thiadiazole derivatives can modulate these processes, which is a therapeutic strategy for diseases like type 2 diabetes and inflammation. nih.gov
In other studies, 1,3,4-thiadiazole derivatives have been shown to induce cell cycle arrest in cancer cell lines. mdpi.com For instance, certain derivatives tested on MCF-7 breast cancer cells caused an accumulation of cells in the G0/G1 phase of the cell cycle, indicating a disruption of the molecular machinery that governs cell cycle progression. mdpi.com Another series of thiadiazole-thiazolidinone hybrids that dually inhibit COX-2 and 15-LOX effectively perturb the arachidonic acid cascade, a key pathway in inflammation. nih.gov This dual inhibition offers a comprehensive approach to controlling inflammatory responses.
Methodologies for Molecular Target Identification and Validation
To understand the biological effects of Urea,1,3,4-thiadiazol-2-yl-(9ci), identifying and validating its direct molecular targets within the cell is a critical endeavor. This process involves a combination of in silico, or computer-based, predictions and subsequent in vitro experimental verification.
In silico approaches, such as molecular docking , are frequently the first step. These computational methods predict how a small molecule like Urea,1,3,4-thiadiazol-2-yl-(9ci) might physically bind to the three-dimensional structures of various proteins. For instance, docking studies on 1,3,4-thiadiazole derivatives have been used to predict their binding affinity to targets like DNA gyrase and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Such studies help to prioritize a list of potential protein targets for further experimental testing.
Following computational screening, several in vitro methods can be employed to identify and validate these putative targets.
One powerful technique is the Drug Affinity Responsive Target Stability (DARTS) assay. This method is based on the principle that when a small molecule binds to a protein, it often increases the protein's stability and makes it more resistant to being broken down by enzymes called proteases. In a DARTS experiment, cell extracts are treated with the compound and then with a protease. Proteins that are protected from degradation in the presence of the compound are identified, often by mass spectrometry, as potential targets. A key advantage of DARTS is that it uses the unmodified small molecule, avoiding potential changes in binding behavior that can result from chemical labeling.
Another widely used method for confirming target engagement in a cellular environment is the Cellular Thermal Shift Assay (CETSA) . This assay relies on the concept that a protein becomes more stable at higher temperatures when a ligand is bound to it. In practice, cells are treated with the compound, heated to various temperatures, and the remaining soluble proteins are analyzed. An increase in the thermal stability of a specific protein in the presence of the compound indicates a direct binding interaction. CETSA provides valuable information about a drug's binding in a realistic cellular context.
Affinity chromatography is a more traditional but effective method for isolating target proteins. In this approach, the Urea,1,3,4-thiadiazol-2-yl-(9ci) molecule would be chemically attached to a solid support matrix. A cell lysate is then passed over this matrix, and only proteins that bind specifically to the compound are captured. These captured proteins can then be eluted and identified.
Once a target is identified, its validation is crucial. This involves confirming that the interaction between the compound and the target is responsible for the observed biological effect. Genetic methods, such as RNA interference or gene knockouts, can be used to reduce the amount of the target protein in cells. If the cells then become less sensitive to the compound, it provides strong evidence that the identified protein is indeed the relevant target.
Advanced Research Applications of Urea,1,3,4 Thiadiazol 2 Yl 9ci Excluding Clinical Human Trials
Utilization as a Chemical Probe for Investigating Biological Processes
Derivatives of Urea (B33335),1,3,4-thiadiazol-2-yl- have emerged as valuable chemical probes for the investigation of complex biological processes, primarily through their ability to act as potent and selective enzyme inhibitors. By interacting with specific enzymes, these compounds can help to elucidate metabolic pathways and disease mechanisms.
Researchers have synthesized and evaluated a series of 1,3,4-thiadiazol-2-yl urea derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the function of the nervous system. researchgate.netnih.gov One particular derivative, 1-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-3-(pyridine-3-yl)urea, demonstrated significant inhibitory activity against AChE, with an IC50 value of 1.17 µM, which is comparable to the known AChE inhibitor galanthamine. researchgate.netnih.gov This inhibitory action allows for the study of the role of AChE in neurodegenerative diseases.
Furthermore, derivatives of this scaffold have been investigated as urease inhibitors. nih.gov Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogenic microorganisms. A series of researchgate.netnih.govchemmethod.comtriazolo[3,4-b] researchgate.netnih.govnih.govthiadiazole derivatives, which share a core heterocyclic structure, were found to be potent urease inhibitors, with IC50 values ranging from 0.87 to 8.32 µM, significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 22.54 µM). nih.gov These compounds serve as molecular tools to study the function of urease in microbial pathogenesis.
The following table summarizes the inhibitory activities of selected Urea,1,3,4-thiadiazol-2-yl- derivatives against specific enzymes.
| Derivative | Target Enzyme | IC50 Value (µM) | Reference |
| 1-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-3-(pyridine-3-yl)urea | Acetylcholinesterase (AChE) | 1.17 | researchgate.netnih.gov |
| researchgate.netnih.govchemmethod.comtriazolo[3,4-b] researchgate.netnih.govnih.govthiadiazole derivative (unsubstituted) | Urease | 0.87 | nih.gov |
Development as a Scaffold for Combinatorial Library Synthesis and Screening
The 1,3,4-thiadiazole (B1197879) nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov The amenability of the 2-amino-1,3,4-thiadiazole (B1665364) core, a precursor to Urea,1,3,4-thiadiazol-2-yl-, to chemical modification makes it an ideal starting point for the generation of large combinatorial libraries of diverse molecules. These libraries can then be screened for a wide range of biological activities.
The synthesis of 2-amino-1,3,4-thiadiazole derivatives is often straightforward, allowing for the introduction of a variety of substituents at different positions of the thiadiazole ring and the amino group. encyclopedia.pub This facilitates the creation of a vast chemical space for drug discovery and the exploration of structure-activity relationships (SAR).
A notable example is the synthesis of a large library of 1,3,4-thiadiazoline analogues based on the pharmacophoric structure of an antiproliferative compound. This library was screened to assess the antiproliferative activity against various cancer cell lines, demonstrating the utility of this scaffold in generating novel therapeutic candidates. The 2-amino-1,3,4-thiadiazole structure has been identified as a promising foundation for the development of anticancer agents, with the introduction of an aromatic ring at the 5th position often enhancing the anticancer effect. nih.gov
The general approach to building a combinatorial library using the 2-amino-1,3,4-thiadiazole scaffold is outlined below:
| Step | Description |
| 1. Starting Material | 2-amino-1,3,4-thiadiazole or a substituted analogue. |
| 2. Derivatization | Reaction of the amino group with a diverse set of building blocks (e.g., isocyanates to form ureas, acid chlorides to form amides). |
| 3. Further Modification | Introduction of various substituents onto the thiadiazole ring to explore different chemical spaces. |
| 4. Screening | High-throughput screening of the resulting library against various biological targets. |
Exploration in Materials Science Applications (e.g., Polymer Chemistry, Coordination Chemistry)
The unique electronic and structural properties of the 1,3,4-thiadiazole ring, along with the hydrogen-bonding capabilities of the urea moiety, make Urea,1,3,4-thiadiazol-2-yl- and its derivatives interesting candidates for applications in materials science. researchgate.netisres.org
In the realm of coordination chemistry, thiadiazole derivatives are known to act as versatile ligands, forming complexes with various metal ions. isres.org The nitrogen and sulfur atoms of the thiadiazole ring can coordinate with metal centers, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). These materials can exhibit interesting properties such as luminescence and catalysis. While direct studies on Urea,1,3,4-thiadiazol-2-yl- based coordination polymers are not extensively reported, the foundational chemistry of both urea and thiadiazole ligands suggests their potential in this area.
In polymer chemistry, thiadiazole derivatives are being explored as functional nanofillers for biopolymeric materials. researchgate.net Their incorporation into polymer matrices can enhance the thermal and chemical stability of the resulting materials. The aromatic nature of the thiadiazole ring contributes to these properties. Although specific examples of Urea,1,3,4-thiadiazol-2-yl- being integrated into polymer backbones are not widely documented, the potential exists for its use as a monomer or an additive to impart specific functionalities to polymers.
| Application Area | Potential Role of Urea,1,3,4-thiadiazol-2-yl- Derivatives |
| Coordination Polymers/MOFs | As ligands for the construction of novel materials with catalytic or luminescent properties. |
| Polymer Chemistry | As functional additives or nanofillers to enhance the properties of polymers. |
Design and Development of Analytical Reagents Based on the Compound
The ability of the 1,3,4-thiadiazole moiety to interact with metal ions has been harnessed in the development of analytical reagents for their detection. Derivatives of Urea,1,3,4-thiadiazol-2-yl- can be designed to act as chromogenic or fluorogenic sensors.
A novel fluorescent probe for the detection of mercury ions (Hg²⁺) in water samples was developed by functionalizing a Fe₃O₄@SiO₂ magnetic nanocomposite with a 1,3,4-thiadiazole derivative. nih.gov The probe exhibited a "turn-off" fluorescence response specifically in the presence of Hg²⁺, with a detection limit of 48.7 nM. This demonstrates the potential of thiadiazole-based compounds in environmental monitoring.
In another study, new 1,3,4-thiadiazole derivatives containing an azo group were synthesized and utilized for the spectrophotometric determination of lead (Pb²⁺) and cadmium (Cd²⁺) ions. chemmethod.com The formation of a complex between the azo-thiadiazole reagent and the metal ions resulted in a color change that could be quantified to determine the concentration of the metal ions.
The following table highlights the application of thiadiazole derivatives as analytical reagents:
| Analytical Reagent | Analyte | Detection Method | Reference |
| 1,3,4-Thiadiazole functionalized Fe₃O₄@SiO₂ nanocomposite | Hg²⁺ | Fluorescent "turn-off" | nih.gov |
| Azo-substituted 1,3,4-thiadiazole derivative | Pb²⁺, Cd²⁺ | Spectrophotometry | chemmethod.com |
Future Directions and Emerging Research Avenues for Urea,1,3,4 Thiadiazol 2 Yl 9ci
Exploration of Novel Synthetic Pathways and Methodological Enhancements
The synthesis of 1,3,4-thiadiazole (B1197879) derivatives, including the urea-substituted analogs, has traditionally involved multi-step processes that can be time-consuming and may utilize hazardous reagents. researchgate.net Current research is heavily focused on developing more efficient, cost-effective, and environmentally friendly synthetic routes.
A significant advancement lies in the adoption of green chemistry principles. researchgate.net Techniques such as microwave-assisted organic synthesis (MAOS) and ultrasonication have proven to be highly effective. nanobioletters.com These methods often lead to a significant reduction in reaction times and an improvement in product yields, with reported yields for thiadiazole derivatives ranging from 75-90%. nanobioletters.com For instance, microwave irradiation has been shown to provide better yields (85-90%) compared to ultrasonic irradiation (75-80%) for the synthesis of certain thiadiazole derivatives. nanobioletters.com
| Synthesis Method | Key Advantages | Reported Yields | Reference |
| Microwave-Assisted Synthesis | Reduced reaction time, improved yields, eco-friendly | 85-90% | nanobioletters.com |
| Ultrasonication | Reduced reaction time, good yields, eco-friendly | 75-80% | nanobioletters.com |
| One-pot PPE-mediated synthesis | Avoids toxic reagents, streamlined process | Good to high yields | mdpi.com |
| Grinding/Solvent-free | Environmentally benign, high efficiency | - | mdpi.comnih.gov |
These methodological enhancements are crucial for accelerating the drug discovery and development process for this class of compounds. nanobioletters.com
Integration with Advanced High-Throughput Screening Technologies
The identification of biologically active "Urea,1,3,4-thiadiazol-2-yl-(9ci)" derivatives is increasingly being accelerated by the integration of advanced high-throughput screening (HTS) and in silico screening technologies. mdpi.com These computational techniques have revolutionized the initial stages of drug discovery by enabling the rapid screening of large chemical libraries against specific molecular targets. mdpi.com
Molecular docking is a prominent in silico tool used to predict the binding affinities and modes of interaction between small molecules and biological targets. nih.govmdpi.com This approach has been successfully employed to identify 1,3,4-thiadiazole derivatives with potential as inhibitors for various enzymes and receptors, including those involved in cancer and viral diseases. nih.govnih.gov For example, virtual screening has been used to identify N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov
Following in silico screening, promising candidates are then subjected to in vitro biological evaluation. The Cell Counting Kit-8 (CCK-8) assay is one such method used to assess the in vitro antiproliferative activities of these compounds against various human cancer cell lines. tandfonline.com This integrated approach of computational screening followed by experimental validation allows for a more focused and efficient discovery of lead compounds.
Synergistic Research with Other Compound Classes and Scaffolds
A powerful strategy in modern drug design is the creation of hybrid molecules , which combine two or more pharmacophores to produce a single entity with potentially enhanced biological activity or a novel mechanism of action. mdpi.commdpi.com The "Urea,1,3,4-thiadiazol-2-yl-(9ci)" scaffold is an ideal candidate for this approach due to its versatile chemical nature and established biological significance. elsevierpure.comnih.gov
Researchers have successfully synthesized and evaluated hybrid molecules incorporating the 1,3,4-thiadiazole-urea moiety with other heterocyclic systems. For instance, hybrids of benzothiazole (B30560) and 1,3,4-thiadiazole-aryl urea (B33335) have been synthesized and assessed for their antitumor effects. researchgate.net Similarly, novel hybrid molecules containing both 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole rings have been developed and shown to possess potent antitumor activities. nih.gov The combination of a quinazoline (B50416) ring with a 1,3,4-thiadiazole-aryl urea derivative has also yielded compounds with significant anticancer potential. nih.gov
This molecular hybridization approach has also been used to create adamantane (B196018) scaffold-containing 1,3,4-thiadiazole derivatives targeting the Epidermal Growth Factor Receptor (EGFR). nih.gov The resulting hybrid compounds often exhibit synergistic effects, leading to improved potency and in some cases, the ability to overcome drug resistance. mdpi.commdpi.com
| Hybrid Scaffold | Target/Activity | Reference |
| Benzothiazole/1,3,4-Thiadiazole-Aryl Urea | Antitumor | researchgate.net |
| 1,3,4-Oxadiazole/1,3,4-Thiadiazole | Antitumor | nih.gov |
| Quinazoline/1,3,4-Thiadiazole-Aryl Urea | Anticancer | nih.gov |
| Adamantane/1,3,4-Thiadiazole | EGFR Inhibition | nih.gov |
Challenges and Opportunities in Translational Research from a Discovery Science Perspective
While derivatives of "Urea,1,3,4-thiadiazol-2-yl-(9ci)" show immense promise in discovery science, their translation into clinical applications presents both challenges and opportunities. A significant opportunity lies in their potential as anticancer agents . nih.govnih.gov The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a core structure in nucleic acids, suggesting that these compounds may interfere with DNA replication processes in cancer cells. mdpi.comnih.gov The mesoionic nature of the ring can also enhance cellular uptake. mdpi.com
However, a major challenge is the metabolic stability of these compounds. Poor metabolic stability can lead to a short half-life in vivo, limiting their therapeutic efficacy. nih.gov For example, while some thiazole (B1198619) urea analogues showed high potency in vitro against Trypanosoma brucei, they failed to cure infected mice, a finding at least partially attributed to their poor metabolic stability. nih.gov
Further research is needed to understand the detailed mechanisms of action of these compounds. nih.gov While some studies have identified specific molecular targets like VEGFR-2 and acetylcholinesterase, the full spectrum of their biological interactions is often not fully elucidated. nih.govelsevierpure.comnih.gov Addressing these challenges through medicinal chemistry efforts to improve pharmacokinetic properties and detailed pharmacological studies to unravel their mechanisms of action will be crucial for the successful clinical translation of this compound class.
Methodological Studies on Environmental Degradation and Sustainability of Synthesis
The increasing focus on green chemistry in the synthesis of "Urea,1,3,4-thiadiazol-2-yl-(9ci)" derivatives also extends to considerations of their environmental fate and impact. researchgate.net The development of sustainable synthetic methods, as discussed in section 8.1, is a key aspect of minimizing the environmental footprint of producing these compounds. researchgate.netnanobioletters.com
Research into the environmental degradation of thiazole and thiadiazole-based compounds is an emerging area. One study compared the degradation of a thiazole compound using an advanced oxidation process (UV + H2O2) and an enzymatic approach (chloroperoxidase + H2O2). nih.gov Both methods were effective in degrading the compound, but they produced different degradation products, highlighting the complexity of their environmental breakdown pathways. nih.gov
Furthermore, the toxicity of these compounds and their degradation byproducts to non-target organisms is a critical consideration. Some studies have begun to assess the ecotoxicity of newly synthesized thiadiazole derivatives. For example, the toxicity of some compounds has been evaluated using the invertebrate model Daphnia magna. mdpi.com While some thiadiazole derivatives have shown little or no toxicity in certain models, a thorough understanding of their environmental risk profile is essential for their responsible development and use. researchgate.netnih.gov The use of these compounds as herbicides and for corrosion inhibition also necessitates a comprehensive evaluation of their environmental impact. mdpi.comgoogle.comisres.org
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Urea,1,3,4-thiadiazol-2-yl derivatives to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on solvent selection, catalyst efficiency, and reaction time. For example, highlights the use of polar aprotic solvents (e.g., DMF) and copper-catalyzed click chemistry for triazole-thiadiazole hybrids, achieving yields >75%. Systematic factorial design (e.g., varying temperature, solvent ratios) can identify optimal conditions. Validate purity via elemental analysis (%C, %H, %N) and spectroscopic consistency (IR, H/C NMR) .
Q. What analytical techniques are critical for structural validation of urea-thiadiazole hybrids?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1650–1700 cm, S–N stretching in thiadiazole at ~650–750 cm).
- NMR : Analyze H shifts for urea NH protons (~8–10 ppm) and thiadiazole ring protons (~7–8 ppm).
- HPLC-MS : Verify molecular ion peaks and retention times. Cross-reference experimental vs. calculated elemental composition to resolve discrepancies (e.g., reports <0.5% deviation in C/H/N content) .
Q. How can researchers address solubility challenges in urea-thiadiazole derivatives during bioactivity assays?
- Methodological Answer : Employ co-solvent systems (e.g., DMSO-water gradients) or micellar encapsulation. Pre-screen solubility using dynamic light scattering (DLS) and adjust pH (e.g., 6.5–7.4 for physiological relevance). notes that N-substituted thiadiazoles exhibit improved hydrophilicity via carboxylate or tetrazole moieties .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data for urea-thiadiazole analogs across studies?
- Methodological Answer : Conduct meta-analysis using standardized assay protocols (e.g., fixed IC measurement conditions). Compare molecular docking results (e.g., ’s ligand-protein binding poses for 9c vs. 9m) to identify structural determinants of activity. Validate via isogenic cell lines or CRISPR-edited targets to isolate mechanism-specific effects .
Q. How should theoretical frameworks guide the design of urea-thiadiazole hybrids targeting specific enzymes?
- Methodological Answer : Link hypotheses to established biochemical theories (e.g., transition-state analog design for enzyme inhibition). Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. emphasizes aligning synthetic routes with enzyme active-site topology (e.g., π-π stacking in kinase inhibitors) .
Q. What advanced computational tools enhance predictive modeling of urea-thiadiazole pharmacokinetics?
- Methodological Answer : Integrate AI-driven platforms (e.g., COMSOL Multiphysics) for multi-scale simulations. Train models on datasets from ’s "smart laboratories" to predict ADMET profiles. Validate with in vitro permeability assays (Caco-2 cells) and in vivo PK studies in rodent models .
Data Contradiction and Validation
Q. How to reconcile discrepancies between computational docking predictions and experimental bioactivity results?
- Methodological Answer : Re-eforce docking with molecular dynamics (MD) simulations (50–100 ns trajectories) to assess binding stability. Cross-validate with surface plasmon resonance (SPR) for kinetic parameters (K, k/k). ’s docking poses (e.g., 9c vs. 9g) show variance in hydrogen-bond networks, which may explain activity differences .
Experimental Design Tables
| Parameter | Optimized Conditions () | Alternative Approaches () |
|---|---|---|
| Solvent | DMF | Ethanol/Water (1:1) |
| Catalyst | CuI/EtN | Pd/C (heterogeneous) |
| Reaction Time | 12–24 hrs | Microwave-assisted (30–60 mins) |
| Purity Validation | Elemental analysis (±0.3%) | HPLC (>95% area) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
